Comparative Efficacy of ATP Release Inhibition in Human Red Blood Cells
In a comparative study of human red blood cells under hypoxic conditions, 10PANX demonstrated potent and specific inhibition of Panx1-mediated ATP release, an effect comparable to the non-specific inhibitor carbenoxolone (CBX) but without its broad gap junction activity [1].
| Evidence Dimension | Inhibition of hypoxia-induced ATP release |
|---|---|
| Target Compound Data | 90.9 ± 15.5% reduction |
| Comparator Or Baseline | Carbenoxolone (CBX): 92.1 ± 29.9% reduction; Probenecid (PBN): 91.8 ± 18.0% reduction |
| Quantified Difference | Comparable inhibition magnitude to CBX and PBN in this specific assay. |
| Conditions | Human red blood cells exposed to lowered pO2. n=5 for 10PANX, n=7 for CBX, n=5 for PBN. p<0.01 for 10PANX vs. baseline. |
Why This Matters
This data confirms that 10PANX matches the efficacy of standard small-molecule Panx1 inhibitors in a key functional assay, while providing a peptide-based, non-drug alternative for research applications requiring a distinct chemical scaffold.
- [1] Sridharan, M., Adderley, S. P., Bowles, E. A., Stephenson, A. H., Ellsworth, M. L., & Sprague, R. S. (2010). Pannexin 1 (PANX1) is a Conduit for ATP Released from Human Red Blood Cells (RBCs) Exposed to Low Oxygen Tension. The FASEB Journal, 24(S1), 957.12. View Source
